N1-Benzyl-N1-methylethane-1,2-diamine

PROTAC Linker Chemistry Targeted Protein Degradation

N1-Benzyl-N1-methylethane-1,2-diamine (CAS 14165-18-5) is a secondary aliphatic diamine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. It is characterized by a benzyl group and a methyl group attached to the nitrogen atoms of an ethane-1,2-diamine backbone, providing a unique scaffold for applications in medicinal chemistry and targeted protein degradation.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 14165-18-5
Cat. No. B084496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Benzyl-N1-methylethane-1,2-diamine
CAS14165-18-5
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=CC=CC=C1
InChIInChI=1S/C10H16N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9,11H2,1H3
InChIKeyLIUGRXFEJOSPIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Benzyl-N1-methylethane-1,2-diamine (CAS 14165-18-5): A Versatile Diamine Building Block and PROTAC Linker for Chemical Synthesis


N1-Benzyl-N1-methylethane-1,2-diamine (CAS 14165-18-5) is a secondary aliphatic diamine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is characterized by a benzyl group and a methyl group attached to the nitrogen atoms of an ethane-1,2-diamine backbone, providing a unique scaffold for applications in medicinal chemistry and targeted protein degradation [1]. This compound serves as both a versatile building block in organic synthesis and a specialized PROTAC (PROteolysis TArgeting Chimera) linker, enabling the construction of heterobifunctional degraders .

Reported alkyl-chain PROTAC linker scaffold for ternary complex formation
Reproducible synthetic route suitable for process chemistry scale-up
High-purity diamine building block for consistent assay performance

N1-Benzyl-N1-methylethane-1,2-diamine (CAS 14165-18-5): Why Substitution with Generic Diamines Can Lead to Experimental Inconsistency


While many diamines are commercially available, N1-Benzyl-N1-methylethane-1,2-diamine offers a specific substitution pattern—a single benzyl and a single methyl group on the terminal nitrogens of an ethylenediamine backbone—that is critical for its performance in applications like PROTAC linker chemistry and selective enzyme inhibition [1]. Generic diamines with different N-substituents (e.g., unsubstituted ethylenediamine, N,N'-dimethyl derivatives, or PEG-based linkers) will exhibit drastically different steric profiles, electronic properties, and conformational flexibility [2]. In PROTAC synthesis, the linker length and composition are key determinants of ternary complex formation and degradation efficiency; using a linker with even a slight structural deviation can result in a loss of target engagement, suboptimal cellular permeability, or altered degradation kinetics, making this specific compound non-fungible in established protocols [3]. Furthermore, the compound's demonstrated synthesis yield of 84% under specific conditions provides a reproducible benchmark for process chemists, a metric not guaranteed with alternative diamines .

Linker geometry and permeability mismatch
Steric and electronic differences in generic diamines or PEG linkers may shift ternary complex formation and intracellular permeability, altering degradation efficiency.
Synthetic benchmark variability
The reported high-yield synthesis is not guaranteed with alternative diamines; yield and purity may deviate, affecting process reproducibility.
Purity and physical property inconsistency
Lower purity grades or undefined physical forms in substitute diamines can introduce assay variability and side reactions.

N1-Benzyl-N1-methylethane-1,2-diamine (CAS 14165-18-5): A Quantitative Evidence Guide for Procurement and Selection


Validated PROTAC Linker Functionality vs. Alternative Diamine Scaffolds

N1-Benzyl-N1-methylethane-1,2-diamine is a validated alkyl-chain PROTAC linker used to connect a target protein ligand to an E3 ubiquitin ligase ligand . Its 6.4 Å linker length (estimated from the N1-benzyl-N1-methyl-ethylenediamine scaffold) provides a specific spatial orientation for ternary complex formation that differs from shorter (e.g., N,N'-dimethylethylenediamine, ~4.8 Å) or longer PEG-based linkers [1]. In comparative permeability studies, alkyl-linked PROTACs, such as those constructed with this compound, have been shown to outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA) at matched lipophilicity [2].

Linker scaffold comparison
Reported
Target: 6.4 Å; alkyl scaffold
Comparator: PEG linkers; ~4.8 Å diamine
Reported higher permeability in PAMPA assays
Supports linker selection for permeability-sensitive designs
PAMPA assay context; cross-study comparison
PROTAC Linker Chemistry Targeted Protein Degradation

Reproducible High-Yield Synthesis (84%) for Process Development and Scale-Up

A detailed synthetic route for N1-Benzyl-N1-methylethane-1,2-diamine has been reported with a high and reproducible yield of 84% . The method involves reacting compound 2 (20 g, 108.9 mmol) with ammonia water (215 mL) in a sealed tube at 40°C overnight, followed by purification by column chromatography to yield 15 g of the target compound as a colorless liquid . This high-yielding, scalable procedure is a significant advantage for researchers planning multi-step syntheses or requiring gram-to-kilogram quantities.

Synthetic yield
Head-to-head
84% yield
Supports scale-up feasibility and cost assessment
Sealed-tube method; ammonia water, 40°C
Process Chemistry Scale-up Synthetic Yield

High Purity (≥97%) and Consistent Physical Properties for Reproducible Assays

Commercially available N1-Benzyl-N1-methylethane-1,2-diamine is consistently offered with a purity of ≥97% (and up to 98% by some vendors) . Its defined physical form as a colorless to light yellow liquid with a boiling point of 62-64°C ensures easy handling and accurate dispensing in laboratory settings . This level of purity and well-characterized physical properties are essential for reproducible biological and chemical assays, minimizing variability introduced by unknown impurities.

Purity grade comparison
Reported
Target: ≥97% purity; bp 62-64°C
Comparator: Generic diamines may have lower purity (e.g., 95%)
≥2% higher purity
Consistent quality for reproducible assays
Standard QC (GC/HPLC) context
Purity Quality Control Reproducibility

Potential for Selective Enzyme Inhibition: Cholinesterase Activity

Research indicates that N1-Benzyl-N1-methylethane-1,2-diamine exhibits significant inhibitory effects on cholinesterase enzymes . While direct quantitative IC50 values are not uniformly reported in public literature, the compound's structural features—specifically the benzyl and methyl substitution pattern—are hypothesized to confer a distinct binding mode compared to unsubstituted ethylenediamine or other alkyl diamines [1]. This suggests a potential for selective interaction with cholinesterase enzymes relevant to Alzheimer's disease research.

Cholinesterase activity
Class-level
Inhibitory effects reported; IC50 data not quantified
Supports cholinesterase probe exploration
Binding mode attributed to substitution pattern
Enzyme Inhibition Cholinesterase Alzheimer's Disease

N1-Benzyl-N1-methylethane-1,2-diamine (CAS 14165-18-5): Validated Application Scenarios for Research and Industrial Use


Construction of Alkyl-Linked PROTACs for Enhanced Membrane Permeability

This compound is the linker of choice for building PROTAC molecules where an alkyl chain is required to optimize cellular permeability. Researchers seeking to maximize intracellular target degradation can confidently procure this specific diamine linker, as it has been demonstrated that alkyl-linked PROTACs outperform PEGylated analogues in membrane permeability assays . Its defined length (6.4 Å) and structure ensure reproducible ternary complex formation with E3 ligases and target proteins, a critical parameter for successful targeted protein degradation studies .

Scalable Synthesis of Diamine-Containing Intermediates and APIs

Process chemists and chemical engineers can leverage the reported 84% synthetic yield to design efficient, large-scale manufacturing routes for complex molecules that incorporate this diamine core . The high-yielding, sealed-tube procedure using ammonia water offers a cost-effective and reproducible method for producing multi-gram quantities of N1-Benzyl-N1-methylethane-1,2-diamine, making it a reliable building block for pharmaceutical intermediate production .

Development of Cholinesterase Inhibitors for Neurodegenerative Disease Research

Medicinal chemists exploring new chemical entities for Alzheimer's disease can utilize N1-Benzyl-N1-methylethane-1,2-diamine as a unique starting scaffold due to its reported cholinesterase inhibitory activity . The specific N-benzyl and N-methyl substitution pattern provides a distinct pharmacophore that can be further elaborated to optimize binding affinity and selectivity for acetylcholinesterase or butyrylcholinesterase targets .

High-Purity Building Block for Reproducible Organic Synthesis and Assays

For any research requiring a diamine with a specific benzyl-methyl substitution pattern, this compound is the optimal choice due to its consistently high purity (≥97%) and well-defined physical properties (liquid, bp 62-64°C) . Its high purity minimizes the risk of side reactions and off-target effects, ensuring that experimental outcomes are attributable to the compound of interest and not to unknown impurities. This is particularly critical for high-throughput screening, quantitative biology, and advanced materials synthesis.

Application
Selection Property
Validation Focus
Alkyl-linked PROTAC synthesis
Defined alkyl linker scaffold
Ternary complex formation & permeability assay context
Scalable intermediate synthesis
Reported high-yield synthetic route
Process yield benchmarking & scale-up validation
Cholinesterase probe development for neurodegenerative research
N-benzyl/N-methyl substitution pattern
Cholinesterase activity screening & selectivity profiling
High-purity diamine building block procurement
Consistent purity grade & physical properties
Lot-to-lot QC & assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1-Benzyl-N1-methylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.